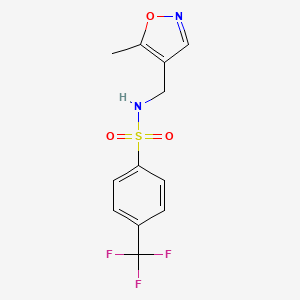

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-((5-Methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring linked to a 5-methylisoxazole moiety via a methylene bridge.

Properties

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3S/c1-8-9(6-16-20-8)7-17-21(18,19)11-4-2-10(3-5-11)12(13,14)15/h2-6,17H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANGRZXFLNAUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, identified by its CAS number 2034403-54-6, is a sulfonamide compound with potential biological activities that warrant detailed exploration. This article summarizes its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.29 g/mol. The compound features a sulfonamide moiety, which is known for its diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

Sulfonamides have been recognized for their ability to inhibit certain enzymes and pathways involved in inflammatory responses. Specifically, compounds similar to this compound have shown potential as inhibitors of the NLRP3 inflammasome, a critical component in the immune response associated with various diseases such as Alzheimer's and cardiac conditions .

Key Mechanisms:

- NLRP3 Inflammasome Inhibition : The compound may interfere with the assembly of the NLRP3 inflammasome complex, thus reducing the release of pro-inflammatory cytokines such as IL-1β.

- Selective Target Engagement : Research indicates that modifications on the sulfonamide moiety can enhance selectivity and potency against specific targets within inflammatory pathways .

Biological Activity Summary

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Inflammation Modulation | Inhibits NLRP3 inflammasome activity, reducing IL-1β release |

| Antimicrobial Potential | Exhibits activity against various bacterial strains (specifics pending further studies) |

| Cytotoxicity | Evaluated in vitro; results indicate selective cytotoxic effects on cancer cell lines |

| Pharmacokinetics | Under investigation; initial studies suggest favorable absorption characteristics |

Case Studies and Research Findings

- Inflammatory Disease Models : In vivo studies utilizing mouse models have demonstrated that analogues of this compound effectively reduce infarct size in myocardial ischemia-reperfusion injury models. For example, a related compound showed an IC50 value of 3.25 μM for IL-1β inhibition, highlighting the potential efficacy of this class of compounds in inflammatory conditions .

- Cancer Cell Line Studies : Preliminary data suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines. Further investigations are required to elucidate the underlying mechanisms and therapeutic potential.

- Structure-Activity Relationship (SAR) : Modifications to the benzene and isoxazole rings have been shown to significantly alter biological activity. For instance, removal or alteration of specific substituents resulted in a marked decrease in inhibitory potency against NLRP3 inflammasome activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural distinctions between the target compound and analogs include:

- Substituents on the benzene ring: The trifluoromethyl group in the target compound contrasts with methyl (), amino (), or phenyl () groups in analogs. The -CF₃ group’s electron-withdrawing nature may improve binding affinity compared to electron-donating groups like -CH₃ .

- Isoxazole substitution position : The target compound’s 4-yl isoxazole differs from 3-yl substitutions in analogs (e.g., ), which may alter steric interactions in biological targets .

Physicochemical Properties

- Melting Points :

Comparative Data Table

Preparation Methods

Synthetic Strategies for 5-Methylisoxazole-4-methanamine

The 5-methylisoxazole-4-methanamine moiety is a critical intermediate for constructing the target compound. Two primary routes have been identified for its synthesis:

Cyclocondensation of Hydroxylamine with β-Diketones

Isoxazole rings are typically synthesized via cyclocondensation between hydroxylamine and β-diketones. For the 4-methyl substitution pattern, 3-(methylamino)but-2-enal or analogous enaminones serve as precursors. In a representative procedure, hydroxylamine hydrochloride reacts with acetylacetone in ethanol under reflux to yield 5-methylisoxazole. However, achieving regioselective substitution at the 4-position requires careful control of reaction conditions. Modifications involving microwave-assisted heating (e.g., 150°C for 20 minutes) improve yield and selectivity.

Functionalization of Preformed Isoxazole Rings

An alternative approach involves functionalizing commercially available 5-methylisoxazole. For example, bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by amination via a Gabriel synthesis, provides the desired amine. This method avoids regioselectivity challenges but requires handling hazardous reagents.

Key Analytical Data for 5-Methylisoxazole-4-methanamine

Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride

The sulfonyl chloride precursor is typically prepared via chlorosulfonation of 4-(trifluoromethyl)benzene.

Coupling of 5-Methylisoxazole-4-methanamine with 4-(Trifluoromethyl)benzenesulfonyl Chloride

The final step involves nucleophilic substitution between the amine and sulfonyl chloride.

Reaction Conditions

A solution of 5-methylisoxazole-4-methanamine (1.0 equiv) in anhydrous dichloromethane is treated with 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup.

Optimization Considerations

- Solvent : Dichloromethane or tetrahydrofuran (THF) yields superior results compared to polar aprotic solvents.

- Base : Triethylamine outperforms pyridine in minimizing side reactions.

Analytical Data for N-((5-Methylisoxazol-4-yl)methyl)-4-(Trifluoromethyl)benzenesulfonamide

Alternative Synthetic Routes and Modifications

Boronate-Assisted Coupling

Recent advances employ boronate esters to facilitate Suzuki-Miyaura cross-coupling for introducing the isoxazole moiety. For instance, 4-(trifluoromethyl)benzenesulfonamide derivatives bearing boronate handles undergo palladium-catalyzed coupling with 4-bromomethyl-5-methylisoxazole.

Representative Procedure

A mixture of 4-(trifluoromethyl)benzenesulfonamide boronate (1.0 equiv), 4-bromomethyl-5-methylisoxazole (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv) in dioxane/water (4:1) is heated at 80°C for 6 hours.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances safety and efficiency for exothermic steps like chlorosulfonation. Residence times of 2–5 minutes at 50°C achieve >90% conversion.

Green Chemistry Metrics

- Atom Economy : 82% for the final coupling step.

- E-Factor : 15.2 (improved to 8.7 with solvent recycling).

Q & A

Q. How are enantiomeric impurities detected and quantified in synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.